(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid
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Overview
Description
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzenesulfonyl chloride and (S)-alanine.
Formation of Sulfonamide: The reaction between 3,4-dimethylbenzenesulfonyl chloride and (S)-alanine in the presence of a base, such as triethylamine, leads to the formation of the sulfonamide intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-Methylbenzenesulfonamido)propanoic acid
- (2S)-2-(3,5-Dimethylbenzenesulfonamido)propanoic acid
- (2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid
Uniqueness
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(2S)-2-[(3,4-dimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-10(6-8(7)2)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
WXVOUJHWGQVTLJ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)O)C |
Origin of Product |
United States |
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